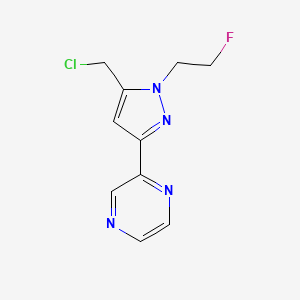

2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Description

The compound 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine features a pyrazole core substituted at position 5 with a chloromethyl (-CH₂Cl) group and at position 1 with a 2-fluoroethyl (-CH₂CH₂F) group. A pyrazine ring is attached at position 3 of the pyrazole (Figure 1). This structure combines halogenated and fluorinated substituents, which are known to influence reactivity, stability, and bioactivity.

Properties

IUPAC Name |

2-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN4/c11-6-8-5-9(15-16(8)4-1-12)10-7-13-2-3-14-10/h2-3,5,7H,1,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJAHSQGTUQCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C(=C2)CCl)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through various synthetic routes. One approach involves the reaction of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole with pyrazine under controlled conditions. The synthesis typically requires catalysts and specific solvents to ensure the reaction proceeds efficiently.

Industrial Production Methods: On an industrial scale, the production of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine involves similar methods but scaled up with optimized reaction conditions to maximize yield and purity. This often includes continuous flow reactors to ensure consistent product quality and minimize by-products.

Chemical Reactions Analysis

Substitution Reactions:

Reduction and Oxidation: : The compound can be reduced or oxidized under specific conditions to yield different derivatives.

Coupling Reactions: : It can participate in coupling reactions, forming larger and more complex molecules.

Substitution: : Often involves reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

Reduction: : Can be carried out using hydrogen gas and a palladium catalyst.

Oxidation: : Requires oxidizing agents such as potassium permanganate.

From Substitution: : Derivatives with varying functional groups replacing the chloromethyl.

From Reduction: : Hydrogenated forms of the pyrazole and pyrazine rings.

From Oxidation: : Oxidized pyrazole or pyrazine derivatives with additional functional groups.

Scientific Research Applications

Chemistry: Used in creating new chemical compounds and exploring reaction mechanisms, owing to its diverse reactivity.

Biology: Investigated for its potential as a ligand in biochemical assays or as a molecular probe.

Medicine: Evaluated for its therapeutic potential in drug discovery, particularly for targeting specific biochemical pathways.

Industry: Applications include the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets through its functional groups. The chloromethyl and fluoroethyl groups enable it to form covalent bonds or engage in hydrogen bonding and Van der Waals interactions, affecting biological pathways or chemical reactions.

Comparison with Similar Compounds

Key Features :

- Chloromethyl Group : A reactive substituent prone to nucleophilic substitution (e.g., SN2 reactions), enabling further functionalization .

- Pyrazine Ring : Contributes to π-π stacking interactions and hydrogen bonding, relevant in medicinal chemistry or materials science.

Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings (e.g., ) using boronic esters.

Cyclization: Hydrazine reactions with diketones or enones ().

Halogenation : Introduction of chloromethyl via alkylation or chlorination .

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Key Insights :

- Halogen vs. Fluorinated Groups : Chloromethyl offers versatility in derivatization but lowers stability compared to inert groups like CF₃.

- Positional Effects : Substituents at position 5 (e.g., chloromethyl) are more reactive than those at position 3 (e.g., CF₃) due to steric and electronic factors.

Physicochemical Properties

Trends :

- Fluorinated groups (e.g., CF₃, 2-fluoroethyl) increase LogP, enhancing membrane permeability but reducing aqueous solubility.

- Pyrazine rings improve solubility in polar solvents compared to purely aromatic systems.

Biological Activity

2-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine is a complex organic compound that belongs to the class of fluorinated pyrazines. Its unique structure, featuring both a chloromethyl and a 2-fluoroethyl group, contributes to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and receptor interaction properties, supported by case studies and research findings.

- Molecular Formula : C10H10ClFN4

- Molecular Weight : 240.66 g/mol

- CAS Number : 2091563-19-6

Biological Activity Overview

The biological activity of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine exhibit notable antimicrobial properties. The incorporation of fluorine atoms enhances these effects, making such compounds attractive for pharmaceutical applications.

2. Anti-inflammatory and Analgesic Effects

The pyrazole ring is known to contribute to anti-inflammatory and analgesic activities. Studies have shown that derivatives of pyrazole can inhibit inflammatory pathways, providing a potential therapeutic avenue for conditions characterized by inflammation.

3. Receptor Interactions

The pyridine moiety present in this compound is associated with various receptor interactions in biological systems. Interaction studies often utilize molecular docking simulations and in vitro assays to assess binding affinities with biological targets such as enzymes or receptors.

Case Study: Antimicrobial Efficacy

A study conducted on fluorinated pyrazines demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that the presence of the fluorinated ethyl group in compounds similar to 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine enhances their potency against resistant bacterial strains.

| Compound | Activity | Target Organism |

|---|---|---|

| Compound A | High | Staphylococcus aureus |

| Compound B | Moderate | Escherichia coli |

| 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine | High | Pseudomonas aeruginosa |

Case Study: Anti-inflammatory Mechanism

In vitro studies have shown that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine may possess similar properties, making it a candidate for further exploration in inflammatory diseases.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine with various enzymes involved in metabolic pathways. The results indicate strong binding interactions with targets such as acetylcholinesterase, which is crucial for developing therapeutics for neurological disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.